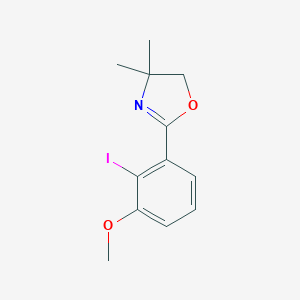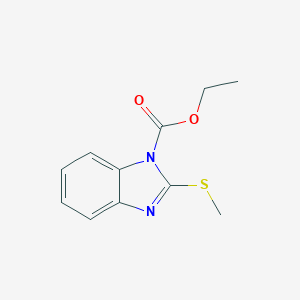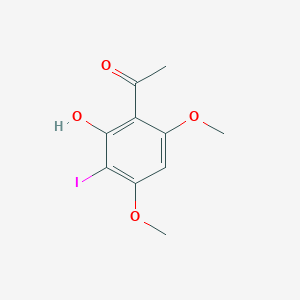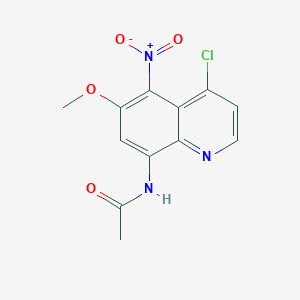
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can lead to the activation of certain genes that are involved in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been found to have unique biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments. This compound has been shown to have activity against certain cancer cell lines, making it a potential anticancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole in laboratory experiments include its unique mechanism of action and its potential applications in drug discovery and development. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its effects.
Orientations Futures
There are many future directions for research on 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. Some potential areas of study include further investigation of its mechanism of action, its potential applications in drug discovery and development, and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the potential advantages and limitations of using this compound in laboratory experiments.
Méthodes De Synthèse
The synthesis of 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves the reaction of 2-iodo-3-methoxybenzaldehyde with 4,4-dimethyl-2,5-dioxo-1,3-oxazolidine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been studied for its potential applications in various scientific research fields. It has been found to have a unique mechanism of action that makes it a promising candidate for use in drug discovery and development. This compound has been shown to have activity against certain cancer cell lines, making it a potential anticancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole |
|---|---|
Formule moléculaire |
C12H14INO2 |
Poids moléculaire |
331.15 g/mol |
Nom IUPAC |
2-(2-iodo-3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C12H14INO2/c1-12(2)7-16-11(14-12)8-5-4-6-9(15-3)10(8)13/h4-6H,7H2,1-3H3 |
Clé InChI |
OVHKRTMOVCLNRB-UHFFFAOYSA-N |
SMILES |
CC1(COC(=N1)C2=C(C(=CC=C2)OC)I)C |
SMILES canonique |
CC1(COC(=N1)C2=C(C(=CC=C2)OC)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)

![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)
![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)



![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)


